3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including any necessary reagents or catalysts.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including its reactivity and any products formed during these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications
1. Imaging γ-8 dependent transmembrane AMPA receptor regulatory protein by PET
- Application Summary : This compound is used as a tracer in Positron Emission Tomography (PET) imaging to visualize γ-8 dependent transmembrane AMPA receptor regulatory proteins (TARPs). TARPs are a family of proteins that modulate AMPA receptors activity .
- Methods of Application : The compound is radioactively labeled with Carbon-11 to create its isotopologue. This is done through a series of chemical reactions, including methylation of a secondary amine and removal of a methoxymethyl (MOM) protecting group .
- Results or Outcomes : Preliminary PET evaluation was conducted to test the feasibility of imaging TARP γ-8 dependent receptors in vivo .
2. Anti-bacterial activity against Mycobacterium tuberculosis
- Application Summary : The 2-aminothiazole series, which includes this compound, has shown anti-bacterial activity against Mycobacterium tuberculosis .
- Methods of Application : A large number of analogs were designed, synthesized, and tested for activity against M. tuberculosis .
- Results or Outcomes : The results of these tests are not specified in the source .
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further investigations into the compound’s properties or reactivity.
properties
IUPAC Name |
3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(20)10-4-3-5-11(8-10)17-15-18-13(9-21-15)12-6-1-2-7-16-12/h1-9H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNQVGWWBKRTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid | |
CAS RN |
315702-87-5 | |
Record name | 315702-87-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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